6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo-
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Overview
Description
6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a carboxylic acid group, a dihydroquinazoline core, and a dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the carboxylic acid group and the dimethoxyphenyl substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis often emphasizes efficiency, scalability, and the minimization of waste.
Chemical Reactions Analysis
Types of Reactions
6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
4-Oxoquinazoline: A derivative with a similar structure but lacking the dimethoxyphenyl substituent.
2,3-Dimethoxyphenylquinazoline: A compound with a similar substituent pattern but different functional groups.
Uniqueness
6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- is unique due to its specific combination of functional groups and substituents
Properties
CAS No. |
68274-49-7 |
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Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-4-oxo-3H-quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C17H14N2O5/c1-23-13-5-3-4-10(14(13)24-2)15-18-12-7-6-9(17(21)22)8-11(12)16(20)19-15/h3-8H,1-2H3,(H,21,22)(H,18,19,20) |
InChI Key |
KVAHIUQNAMUQKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
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